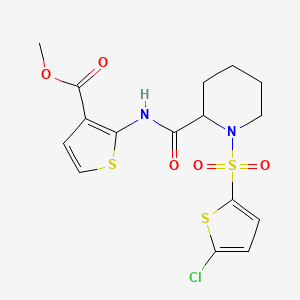
Methyl 2-(1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carboxamido)thiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carboxamido)thiophene-3-carboxylate is a useful research compound. Its molecular formula is C16H17ClN2O5S3 and its molecular weight is 448.95. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Methyl 2-(1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carboxamido)thiophene-3-carboxylate is a complex organic compound that exhibits significant potential in medicinal chemistry. Its unique structure, characterized by a piperidine core and various functional groups, suggests a range of biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C15H16ClN2O4S2, with a molar mass of approximately 392.88 g/mol. The presence of a sulfonyl group and a 5-chlorothiophene moiety enhances its biological activity by facilitating interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C15H16ClN2O4S2 |
| Molar Mass | 392.88 g/mol |
| Structure | Structure |
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antimicrobial Activity : The compound has shown effectiveness against several bacterial strains, likely due to its ability to disrupt bacterial cell wall synthesis.
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways, which can be beneficial in treating diseases that involve dysregulated metabolism.
- Anticancer Properties : Preliminary studies suggest that this compound can induce apoptosis in cancer cell lines, indicating potential as an anticancer agent.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of similar sulfonamide compounds. Results indicated that these compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 16 µg/mL depending on the strain tested.
Study 2: Enzyme Inhibition
In a research article focused on enzyme inhibition, methyl derivatives of piperidine were shown to inhibit enzymes such as carbonic anhydrase and acetylcholinesterase effectively. This inhibition was quantified using enzyme kinetics, revealing IC50 values in the low micromolar range .
Study 3: Anticancer Activity
A recent study investigated the cytotoxic effects of related compounds on various cancer cell lines, including leukemia and myeloma cells. The results demonstrated that these compounds could induce significant cell death at concentrations as low as 10 µM, suggesting their potential as therapeutic agents in oncology .
Propiedades
IUPAC Name |
methyl 2-[[1-(5-chlorothiophen-2-yl)sulfonylpiperidine-2-carbonyl]amino]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O5S3/c1-24-16(21)10-7-9-25-15(10)18-14(20)11-4-2-3-8-19(11)27(22,23)13-6-5-12(17)26-13/h5-7,9,11H,2-4,8H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGIXYDLMGOQZOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1)NC(=O)C2CCCCN2S(=O)(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O5S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













